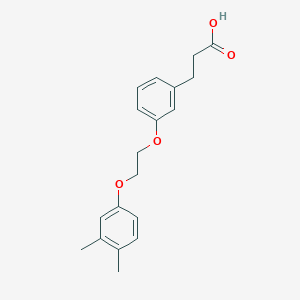

3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid

Description

3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid is an organic compound with the molecular formula C19H22O4 and a molecular weight of 314.38 g/mol . This compound is characterized by the presence of an o-xylene moiety linked to a hydrocinnamic acid structure through an ethoxy bridge. It is a derivative of cinnamic acid, which is known for its applications in various fields including pharmaceuticals and organic synthesis.

Properties

IUPAC Name |

3-[3-[2-(3,4-dimethylphenoxy)ethoxy]phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-14-6-8-18(12-15(14)2)23-11-10-22-17-5-3-4-16(13-17)7-9-19(20)21/h3-6,8,12-13H,7,9-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANZVQVPMXENOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCOC2=CC=CC(=C2)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid typically involves the following steps:

Starting Materials: The synthesis begins with o-xylene and ethylene glycol.

Etherification: o-Xylene is reacted with ethylene glycol in the presence of an acid catalyst to form 2-(o-Xylene-4-yloxy)ethanol.

Esterification: The 2-(o-Xylene-4-yloxy)ethanol is then esterified with cinnamic acid under acidic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring in the o-xylene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Scientific Research Applications

3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. For example, its derivatives may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid can be compared with other cinnamic acid derivatives, such as:

Cinnamic Acid: The parent compound, known for its use in flavorings and fragrances.

p-Methoxycinnamic Acid: A derivative with a methoxy group, used in sunscreens and UV filters.

p-Hydroxycinnamic Acid: Known for its antioxidant properties and use in food additives.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Biological Activity

3-(2-(o-Xylene-4-yloxy)ethoxy)hydrocinnamic acid is a compound of increasing interest in biological and medicinal research due to its potential therapeutic applications. This article will explore its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrocinnamic acid backbone modified with an ethoxy group and an o-xylene moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains have been documented:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 1.95 - 7.81 | 3.91 - 62.5 |

| Micrococcus luteus | 3.91 - 15.62 | 7.81 - 125 |

| Bacillus subtilis | 7.81 - 31.25 | 15.62 - 250 |

These findings suggest a bactericidal effect with an MBC/MIC ratio ranging from 1 to 4, indicating effective inhibition of bacterial growth .

Anti-Inflammatory Effects

The compound's derivatives are also being studied for their anti-inflammatory properties. The mechanism involves the inhibition of enzymes associated with inflammatory pathways, potentially leading to reduced inflammation in various models . In vitro studies have shown that certain derivatives can significantly lower pro-inflammatory cytokine levels in cell cultures.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines. Notably, one study reported that at doses of 50 µM and 75 µM, the compound caused approximately 50% cytotoxicity in HeLa cells after a 48-hour exposure period .

| Cell Line | Dose (µM) | Cytotoxicity (%) |

|---|---|---|

| HeLa | 50 | 37 |

| HeLa | 75 | 41 |

| Other Cancer Lines | Varies | 15 - 25 |

These results indicate potential for further exploration in cancer therapeutics, particularly for cervical cancer treatment .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against Gram-positive bacteria, with significant activity observed at low concentrations . The broad spectrum of activity against various microbial strains supports its application in developing new antimicrobial agents.

- Cytotoxic Potential : In another investigation focusing on cervical cancer cells, the compound demonstrated a dose-dependent increase in cytotoxicity, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Insights : The interaction of the compound with specific enzymes and receptors involved in inflammatory processes has been elucidated, providing foundational knowledge for its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.